![molecular formula C17H21ClN4O3S B3013391 Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate CAS No. 1396876-35-9](/img/structure/B3013391.png)
Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H21ClN4O3S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Hybrid Molecules
Research has highlighted the microwave-assisted synthesis of hybrid molecules containing various moieties, such as penicillanic acid or cephalosporanic acid, starting from compounds structurally related to ethyl piperazine-1-carboxylate. These synthesized compounds were screened for their antimicrobial, antilipase, and antiurease activities, with some demonstrating moderate to good antimicrobial activity against test microorganisms. This indicates the compound's role in the development of new antibiotics or enzyme inhibitors (Başoğlu et al., 2013).
Antimicrobial Activity
The compound's derivatives have been explored for their antimicrobial properties. For instance, new pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid exhibited variable and modest activity against strains of bacteria and fungi, demonstrating the compound's utility in developing new antimicrobial agents (Patel et al., 2011).
Antitubercular Activity
A series of molecules designed by molecular hybridization exhibited significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting the compound's potential in the design of novel antitubercular agents. One such compound showed promising inhibitory concentrations and was not cytotoxic to eukaryotic cells at significant concentrations, marking its potential in tuberculosis treatment (Reddy et al., 2014).
Anticancer Potential
Derivatives synthesized from the compound have been evaluated for their anticancer activities. For example, novel carbazole derivatives synthesized from related structures showed significant activity against human breast cancer cell lines, indicating potential applications in cancer therapy (Sharma et al., 2014).
Wirkmechanismus
Target of Action
Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with various targets, including enzymes like cyclooxygenase (COX) , and bacterial quorum sensing systems like the LasR system .
Mode of Action
For instance, some thiazole derivatives inhibit the COX enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins . Other thiazole derivatives have been found to inhibit bacterial quorum sensing systems .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its targets. For instance, by inhibiting COX enzymes, thiazole derivatives can disrupt the synthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain . Inhibition of bacterial quorum sensing systems can affect bacterial communication and behaviors such as biofilm formation and virulence production .
Pharmacokinetics
Thiazole derivatives are generally known to have diverse pharmacokinetic properties . The bioavailability of such compounds can be influenced by factors such as their solubility in water and other solvents .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For instance, inhibition of COX enzymes could lead to reduced inflammation and pain . Inhibition of bacterial quorum sensing systems could lead to disruption of bacterial communication and behaviors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances could affect the compound’s solubility and therefore its bioavailability . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and interaction with its targets.
Eigenschaften
IUPAC Name |
ethyl 4-[2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-3-25-17(24)22-9-7-21(8-10-22)14(23)11-20(2)16-19-15-12(18)5-4-6-13(15)26-16/h4-6H,3,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVKPIIDHPYLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
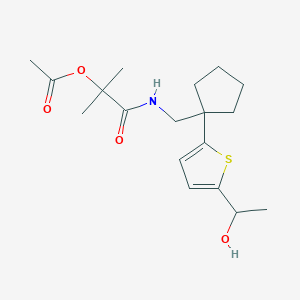
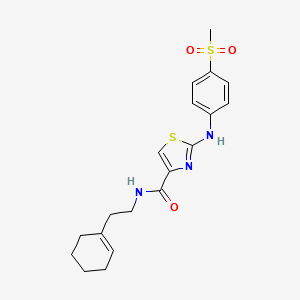
![(2Z)-2-[(3-chlorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B3013310.png)
![7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3013311.png)
![2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N,N-bis(2-methyl propyl)acetamide](/img/structure/B3013314.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3013315.png)
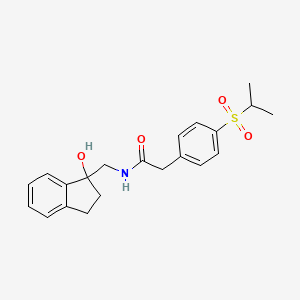
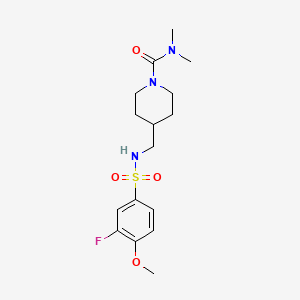
![N-(furan-2-ylmethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3013319.png)
![3-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3013320.png)
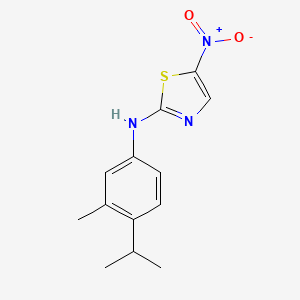
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B3013326.png)
![3-Bromo-7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013327.png)
![N-[4-(Hydroxymethyl)-2,3,3-trimethylcyclohexyl]prop-2-enamide](/img/structure/B3013329.png)
